molecular formula C19H15NO4S2 B3107536 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- CAS No. 161192-39-8

3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-

Cat. No.: B3107536
CAS No.: 161192-39-8
M. Wt: 385.5 g/mol
InChI Key: KDHQPBOMSXIRRL-YBEGLDIGSA-N
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Description

3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- is a complex organic compound with significant interest in the fields of chemistry and medicinal research. This compound belongs to the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- typically involves multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nano-catalysis and green chemistry are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- has diverse applications in scientific research. It is used in the synthesis of valuable organic compounds and exhibits various biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make it a highly prized compound in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHQPBOMSXIRRL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128480
Record name (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151944-58-9
Record name (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151944-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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